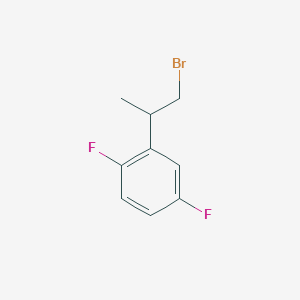2-(1-Bromopropan-2-yl)-1,4-difluorobenzene
CAS No.:
Cat. No.: VC18227797
Molecular Formula: C9H9BrF2
Molecular Weight: 235.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9BrF2 |
|---|---|
| Molecular Weight | 235.07 g/mol |
| IUPAC Name | 2-(1-bromopropan-2-yl)-1,4-difluorobenzene |
| Standard InChI | InChI=1S/C9H9BrF2/c1-6(5-10)8-4-7(11)2-3-9(8)12/h2-4,6H,5H2,1H3 |
| Standard InChI Key | WLIOSRVUDUBURE-UHFFFAOYSA-N |
| Canonical SMILES | CC(CBr)C1=C(C=CC(=C1)F)F |
Introduction
Structural and Molecular Characteristics
The compound features a benzene ring substituted with fluorine atoms at the 1- and 4-positions and a 1-bromopropan-2-yl group at the 2-position. Its molecular formula is C₉H₈BrF₂, with a molecular weight of 239.06 g/mol. The bromine atom introduces a heavy halogen substituent, while the fluorine atoms modulate electron density through their strong electron-withdrawing effects. The isopropyl-like bromopropane side chain adds steric bulk, influencing reactivity in cross-coupling reactions and nucleophilic substitutions .
Key structural parameters derived from analogous compounds include:
The spatial arrangement of substituents creates distinct regions of electrophilicity, with the bromine atom serving as a prime site for Suzuki-Miyaura couplings or Grignard reactions.
Synthetic Methodologies
Direct Bromoalkylation of Difluorobenzene
A plausible route involves the Friedel-Crafts alkylation of 1,4-difluorobenzene using 1-bromo-2-propanol in the presence of Lewis acids like aluminum chloride. This method mirrors the synthesis of 1-(1-bromopropan-2-yl)-4-fluorobenzene , albeit requiring careful control of reaction conditions to prevent over-alkylation:
Yields in such reactions typically range from 50–70%, with purity dependent on distillation or chromatographic separation .
Halogen Exchange Reactions
An alternative approach adapts methods from the synthesis of 1-bromo-2,4,5-trifluorobenzene , where iron powder and azobisisobutyronitrile (AIBN) facilitate bromine substitution. For 2-(1-bromopropan-2-yl)-1,4-difluorobenzene, a modified protocol might involve:
-
Substrate Preparation: 2-Isopropyl-1,4-difluorobenzene
-
Radical Bromination: Using N-bromosuccinimide (NBS) and AIBN in CCl₄ at 80–90°C
-
Workup: Sequential washing with sodium bisulfite and sodium hydroxide to remove excess bromine .
This method offers better regioselectivity, with reported yields exceeding 65% in analogous systems .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of related bromofluoroarenes reveals decomposition onset temperatures of ~200°C , suggesting comparable stability for 2-(1-bromopropan-2-yl)-1,4-difluorobenzene. The bromine substituent lowers thermal stability relative to non-halogenated analogs but remains suitable for most synthetic applications below 150°C.
Spectroscopic Features
-
¹H NMR: Expected signals include a multiplet at δ 7.02–7.38 ppm (aromatic protons), a doublet of doublets for fluorine-coupled protons, and a broad singlet for the bromopropane CH₂ group .
-
¹⁹F NMR: Two distinct signals near δ -110 ppm (ortho-F) and -115 ppm (para-F), split due to coupling with adjacent substituents .
-
IR Spectroscopy: Strong absorption bands at 550 cm⁻¹ (C-Br stretch) and 1220–1150 cm⁻¹ (C-F vibrations) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to antifungal agents like voriconazole analogs. For example, enzymatic resolution of intermediates derived from bromofluoroarenes yields chiral azole antifungals with >99% enantiomeric excess . A representative transformation involves:
Materials Science
In polymer chemistry, bromine sites enable atom-transfer radical polymerization (ATRP) initiator synthesis. Copolymers incorporating fluorinated aromatic units exhibit enhanced thermal resistance and dielectric properties, useful in electronic encapsulants .
Future Research Directions
Despite its utility, gaps persist in the compound’s characterization:
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral derivatives
-
Green Chemistry: Replacing CCl₄ solvent with ionic liquids or supercritical CO₂
-
Biological Profiling: Systematic studies of antimicrobial and anticancer activity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume